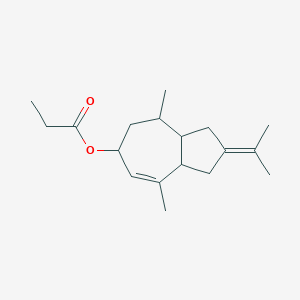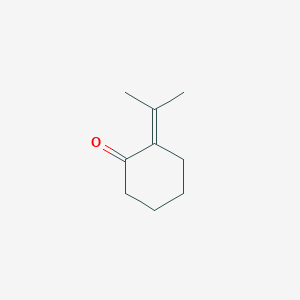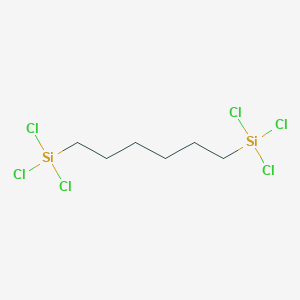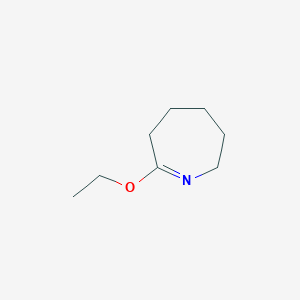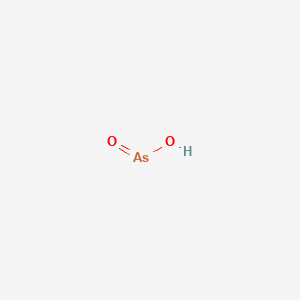
Arsenious acid
Vue d'ensemble
Description
Arsenious acid, also known as arsenic trioxide or white arsenic, is a highly toxic inorganic compound that has been used for centuries in various applications, including medicine, agriculture, and industry. Despite its toxicity, arsenious acid has been found to possess certain therapeutic properties, particularly in the treatment of certain types of cancer. In
Applications De Recherche Scientifique
Arsenious acid has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that arsenious acid can induce cell death in certain types of cancer cells, including acute promyelocytic leukemia (APL) and solid tumors such as lung, liver, and breast cancer. Arsenious acid has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune disorders and inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of arsenious acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Arsenious acid has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating signaling pathways that lead to the activation of caspases, a family of proteins that play a key role in the apoptotic process.
Effets Biochimiques Et Physiologiques
Arsenious acid is a potent toxin that can cause a range of biochemical and physiological effects in humans and animals. Exposure to arsenious acid can lead to gastrointestinal symptoms, such as nausea, vomiting, and diarrhea, as well as neurological symptoms, such as confusion, seizures, and coma. Chronic exposure to arsenious acid has been linked to a range of health problems, including skin lesions, respiratory problems, and an increased risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Arsenious acid has several advantages for use in lab experiments, including its ability to induce cell death in cancer cells and its anti-inflammatory and immunomodulatory effects. However, its toxicity limits its use in certain experiments, and precautions must be taken to ensure the safety of researchers and laboratory personnel.
Orientations Futures
There are several areas of future research for arsenious acid, including the development of new therapeutic applications, the investigation of its mechanism of action, and the exploration of its potential as a tool for studying cellular processes. One promising area of research is the use of arsenious acid in combination with other drugs or therapies to enhance their effectiveness in treating cancer and other diseases.
Conclusion
In conclusion, arsenious acid is a highly toxic inorganic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. Despite its toxicity, arsenious acid has been found to possess certain therapeutic properties, particularly in the treatment of certain types of cancer. Further research is needed to fully understand the mechanism of action of arsenious acid and to explore its potential as a tool for studying cellular processes and developing new therapies for a range of diseases.
Méthodes De Synthèse
Arsenious acid is typically synthesized from Arsenious acid ores or as a byproduct of smelting copper and lead ores. The most common method of synthesis involves heating Arsenious acid trioxide with sulfuric acid, which produces a solution of arsenious acid. The resulting solution can be purified through various methods, such as distillation, crystallization, or precipitation.
Propriétés
IUPAC Name |
arsenous acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsHO2/c2-1-3/h(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTRYVMKFMUJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsHO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160267, DTXSID10420098 | |
| Record name | Arsenenous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | arsinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.928 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arsenenous acid | |
CAS RN |
13768-07-5, 25666-20-0 | |
| Record name | Arsenenous acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013768075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenenous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | arsinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



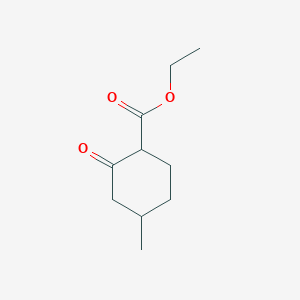
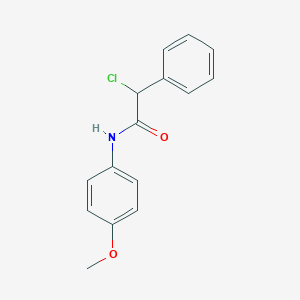
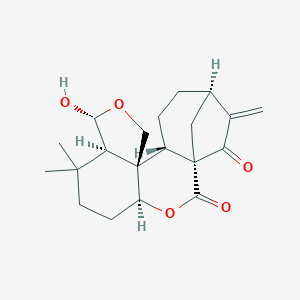
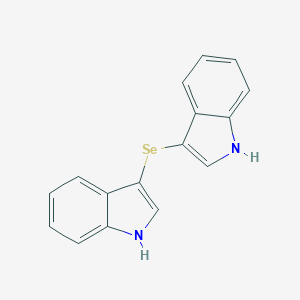


![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
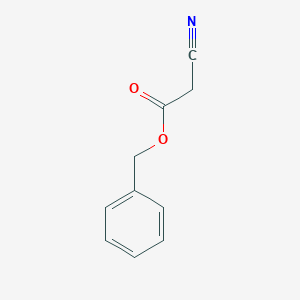
![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
